molecular formula C17H17FN2O4S B2495825 4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide CAS No. 941877-90-3

4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide

Cat. No.: B2495825
CAS No.: 941877-90-3
M. Wt: 364.39
InChI Key: LNSBMRWOVHBOTD-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic organic compound featuring a butanamide backbone with two key substituents:

  • A 4-fluorophenylthio group at the 4-position of the butanamide chain.
  • An N-(4-methoxy-2-nitrophenyl) group attached to the amide nitrogen.

The thioether (C–S–C) linkage and the electron-withdrawing nitro (NO₂) and electron-donating methoxy (OCH₃) groups on the aryl ring contribute to its unique electronic and steric properties.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-13-6-9-15(16(11-13)20(22)23)19-17(21)3-2-10-25-14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSBMRWOVHBOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCSC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic compound with the molecular formula C17H17FN2O4SC_{17}H_{17}FN_{2}O_{4}S and a molecular weight of 364.39 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties.

Chemical Structure

The compound's structure features a fluorophenyl group, a methoxy-nitrophenyl moiety, and a butanamide backbone. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit diverse biological activities, including:

  • Anticancer Properties : Compounds that bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
  • Antimicrobial Activity : Potential effectiveness against various bacterial strains, particularly Gram-positive bacteria.

The biological activity of this compound is hypothesized to involve:

  • Tubulin Binding : Similar compounds have been shown to inhibit tubulin polymerization, blocking cell division.
  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death through various signaling pathways.

Case Studies

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of structurally similar compounds on various cancer cell lines, demonstrating IC50 values in the nanomolar range. The results indicated significant inhibition of cell growth in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells.
    CompoundCell LineIC50 (nM)
    PIB-SOHT-2950
    PIB-SOM2130
    PIB-SOMCF740
  • Antimicrobial Activity :
    • Another study focused on the antibacterial properties of related compounds, revealing effective inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported as low as 2 µM for certain analogs.

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the fluorophenyl and methoxy-nitrophenyl groups significantly affect biological activity. For instance, electron-donating groups enhance binding affinity to target proteins, while bulky substituents may hinder activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Substituents Key Functional Groups Notable Properties
Target Compound Butanamide 4-fluorophenylthio, 4-methoxy-2-nitro Amide, Thioether, Nitro High polarity due to nitro and methoxy groups; moderate lipophilicity from thioether
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Benzamide Bromo, 4-methoxy-2-nitro Amide, Bromo, Nitro Bromine increases molecular weight and steric bulk compared to fluorine
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide Butanamide Fluorophenyl, piperidinyl Amide, Fluorophenyl Opioid receptor binding (fentanyl analog); higher lipophilicity due to piperidine
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole Sulfonyl, difluorophenyl Triazole, Sulfonyl, C=S Tautomeric stability (thione vs. thiol); enzyme inhibition potential
N-(4-((4-Aminophenyl)thio)phenyl)-4-(4-methoxyphenylsulfonamido)butanamide Butanamide Aminophenylthio, sulfonamide Amide, Thioether, Sulfonamide Sulfonamide enhances acidity and hydrogen-bonding capacity

Electronic and Steric Effects

  • Nitro vs. In contrast, the methoxy group donates electrons via resonance, creating a push-pull electronic effect that may stabilize charge distribution .
  • Thioether vs. Sulfonyl : The thioether in the target compound is less polar than the sulfonyl groups in triazole derivatives (e.g., compounds [7–9]), which could lower solubility in aqueous media but improve membrane permeability .
  • Amide vs. Triazole Core : The amide backbone in the target compound allows for hydrogen bonding with biological targets, whereas triazole cores (e.g., compounds [7–9]) offer metabolic stability and rigid planar geometry .

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